molecular formula C9H12N4O3 B13009192 2-Morpholino-3-nitropyridin-4-amine

2-Morpholino-3-nitropyridin-4-amine

Cat. No.: B13009192
M. Wt: 224.22 g/mol
InChI Key: QMVYMFDMDGKEEX-UHFFFAOYSA-N
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Description

2-Morpholino-3-nitropyridin-4-amine is a heterocyclic compound with the molecular formula C9H12N4O3 It consists of a pyridine ring substituted with a morpholine group at the 2-position, a nitro group at the 3-position, and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-3-nitropyridin-4-amine typically involves the nitration of pyridine derivatives followed by substitution reactions. One common method involves the reaction of 2-chloro-3-nitropyridine with morpholine under basic conditions to yield the desired compound . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of nitropyridine derivatives, including this compound, often involves multi-step processes that ensure high yields and purity. These processes may include the use of halogenated amino pyridines as precursors, followed by selective substitution reactions in the presence of polar protic solvents and reagents like sodium acetate or cesium carbonate .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholino-3-nitropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Reduction of the nitro group yields 2-Morpholino-3-aminopyridin-4-amine.
  • Substitution reactions can yield various derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 2-Morpholino-3-nitropyridin-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can enhance the compound’s solubility and facilitate its transport across biological membranes . The exact molecular pathways and targets are still under investigation, but its structural features suggest potential interactions with enzymes and receptors involved in oxidative stress and microbial inhibition .

Comparison with Similar Compounds

    2-Morpholino-3-nitropyridine: Lacks the amine group at the 4-position.

    3-Nitropyridine: Lacks both the morpholine and amine groups.

    2-Chloro-3-nitropyridine: Contains a chloro group instead of a morpholine group.

Uniqueness: 2-Morpholino-3-nitropyridin-4-amine is unique due to the presence of both the morpholine and amine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities that are not observed in its simpler analogs .

Properties

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

2-morpholin-4-yl-3-nitropyridin-4-amine

InChI

InChI=1S/C9H12N4O3/c10-7-1-2-11-9(8(7)13(14)15)12-3-5-16-6-4-12/h1-2H,3-6H2,(H2,10,11)

InChI Key

QMVYMFDMDGKEEX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=CC(=C2[N+](=O)[O-])N

Origin of Product

United States

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